molecular formula C16H14ClNO3S2 B2600378 N-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)-2-chlorobenzenesulfonamide CAS No. 2034257-27-5

N-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)-2-chlorobenzenesulfonamide

Cat. No. B2600378
CAS RN: 2034257-27-5
M. Wt: 367.86
InChI Key: CRDSKEXJGGQIHO-UHFFFAOYSA-N
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Description

“N-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)-2-chlorobenzenesulfonamide” is a complex organic compound. It contains a benzo[b]thiophene moiety, which is a system of fused benzene and thiophene rings . This compound can be synthesized from 3-methyl-benzo[b]thiophene .


Synthesis Analysis

The synthesis of similar compounds often involves coupling reactions and electrophilic cyclization reactions . For instance, a compound with a benzo[b]thiophene moiety can be synthesized from 3-methyl-benzo[b]thiophene .


Molecular Structure Analysis

The molecular structure of this compound can be inferred from similar compounds. For example, a compound with a benzo[b]thiophene moiety has been synthesized and its structure confirmed using NMR spectroscopy .


Chemical Reactions Analysis

The chemical reactions involving compounds with a benzo[b]thiophene moiety can be quite diverse. For instance, one-step synthesis of benzo[b]thiophenes by aryne reaction with alkynyl sulfides has been reported .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound can be inferred from similar compounds. For example, a compound with a benzo[b]thiophene moiety was found to be a yellow solid . Its NMR spectra were reported .

Scientific Research Applications

Medicinal Chemistry

Thiophene-based analogs, such as the compound , have been the focus of many scientists due to their potential as biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .

Industrial Chemistry

Thiophene derivatives are utilized in industrial chemistry, particularly as corrosion inhibitors . This suggests that our compound could potentially be used in similar applications.

Material Science

Thiophene-mediated molecules have a prominent role in the advancement of organic semiconductors . This implies that our compound could be used in the development of new semiconductor materials.

Organic Light-Emitting Diodes (OLEDs)

Thiophene derivatives are used in the fabrication of OLEDs . This suggests that our compound could be used in the production of OLEDs.

Pharmacological Properties

Molecules with the thiophene ring system exhibit many pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties . This suggests that our compound could potentially exhibit similar properties.

Organic Field-Effect Transistors (OFETs)

Thiophene is a privileged heterocycle that is a champion molecule for high-mobility OFET devices . This suggests that our compound could potentially be used in the development of OFETs.

7. Dye-Sensitized Solar Cells (DSSCs) and Organic Photovoltaics (OPVs) Thiophene has also been utilized in DSSCs and OPVs as an alternative to fullerene . This suggests that our compound could potentially be used in the development of DSSCs and OPVs.

Antibacterial Properties

Some benzothiophene derivatives have shown potential in enhancing monoclonal antibody production in Chinese hamster ovary cell cultures. This suggests that our compound could potentially be used in similar applications.

Future Directions

The development of new synthetic methods for the preparation of systems involving thiophene subunits is a topic of ongoing research due to their valuable physiological and pharmacological properties . Future research may focus on the synthesis of more complex compounds with a benzo[b]thiophene moiety and their potential applications .

properties

IUPAC Name

N-[2-(1-benzothiophen-3-yl)-2-hydroxyethyl]-2-chlorobenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14ClNO3S2/c17-13-6-2-4-8-16(13)23(20,21)18-9-14(19)12-10-22-15-7-3-1-5-11(12)15/h1-8,10,14,18-19H,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRDSKEXJGGQIHO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CS2)C(CNS(=O)(=O)C3=CC=CC=C3Cl)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14ClNO3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)-2-chlorobenzenesulfonamide

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